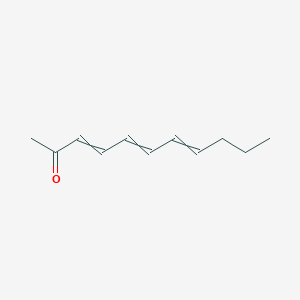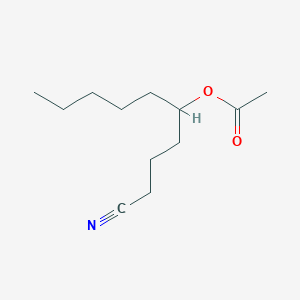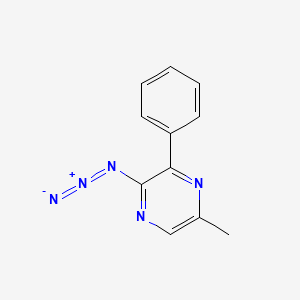
Undecatrien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecatrien-2-one is typically synthesized through the condensation reaction of citral with a ketone in the presence of a base catalyst . Common bases used include aqueous sodium hydroxide, sodium ethoxide in ethanol, and metallic sodium dissolved in alcohol . The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves similar condensation reactions but on a larger scale. The use of continuous reactors and catalysts like raney nickel can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Undecatrien-2-one undergoes various chemical reactions, including:
Hydrogenation: Reduction of the unsaturated bonds using hydrogen gas and catalysts like raney nickel.
Oxidation: Conversion to corresponding alcohols or acids using oxidizing agents.
Substitution: Reactions with halogens or other substituents to form derivatives.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, raney nickel catalyst, elevated pressure.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), Lewis acids.
Major Products
Hydrogenation: Saturated ketones.
Oxidation: Alcohols, carboxylic acids.
Substitution: Halogenated ketones.
Scientific Research Applications
Undecatrien-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of vitamin A and other bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of undecatrien-2-one involves its interaction with various molecular targets. In hydrogenation reactions, the compound adsorbs onto the catalyst surface, where hydrogen atoms add to the unsaturated bonds, converting them into saturated bonds . In biological systems, its interactions with enzymes and receptors are of interest, though detailed pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5,9-Undecadien-2-one, 6,10-dimethyl-: Another unsaturated ketone with similar structure but fewer double bonds.
(E)-5,9-Undecadien-2-one, 6,10-dimethyl-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Undecatrien-2-one is unique due to its three conjugated double bonds, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific aromatic characteristics .
Properties
CAS No. |
89697-34-7 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
undeca-3,5,7-trien-2-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-8-9-10-11(2)12/h5-10H,3-4H2,1-2H3 |
InChI Key |
WHGFDVVNSVDNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)

![5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline](/img/structure/B14394439.png)
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)

![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
![2-[2-(Trimethylsilyl)ethoxy]-1H-1lambda~6~,3lambda~6~-benzodithiole-1,1,3,3(2H)-tetrone](/img/structure/B14394487.png)
![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)

![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
